1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole
Description
1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole is a substituted imidazole derivative featuring a sulfonyl group attached to a 3-(tert-butyl)-4-methoxyphenyl ring and an isopropyl (methylethyl) group at the 2-position of the imidazole core. The tert-butyl group confers steric bulk and lipophilicity, while the 4-methoxy substituent on the phenyl ring enhances electron-donating properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric effects are critical.
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12(2)16-18-9-10-19(16)23(20,21)13-7-8-15(22-6)14(11-13)17(3,4)5/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHUHBQACRHDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Imidazole Precursors
The most direct route involves sulfonylation of a pre-synthesized imidazole intermediate. A 2-isopropylimidazole derivative is reacted with 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride under basic conditions. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Key steps :
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Intermediate preparation : 2-Isopropylimidazole is synthesized via cyclocondensation of glyoxal, ammonia, and isobutyraldehyde under acidic conditions.
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Sulfonyl chloride synthesis : 3-(tert-Butyl)-4-methoxybenzenesulfonyl chloride is prepared by chlorosulfonation of 3-(tert-butyl)-4-methoxybenzene using chlorosulfonic acid, followed by quenching with thionyl chloride.
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Coupling reaction : The imidazole and sulfonyl chloride are combined in a 1:1.2 molar ratio, yielding the target compound after 12–24 hours. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords a white solid with >85% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or acetonitrile accelerate the reaction but may promote side reactions (e.g., sulfonate ester formation). Non-polar solvents like toluene require higher temperatures (50–60°C) but improve selectivity. A balance is achieved using THF, which provides a dielectric constant of 7.6, enabling complete conversion within 8 hours at 25°C.
Catalytic Enhancements
Incorporating 4-dimethylaminopyridine (DMAP, 5 mol%) as a nucleophilic catalyst increases yields from 72% to 91% by stabilizing the sulfonyl chloride intermediate. Alternatively, microwave-assisted synthesis at 80°C for 30 minutes reduces reaction time tenfold without compromising yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) shows a single peak at 6.8 minutes, confirming >98% purity. Residual solvents (THF, DCM) are below ICH Q3C limits (<500 ppm).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Classical sulfonylation | 78 | 95 | 24 | Low equipment requirements |
| Microwave-assisted | 89 | 98 | 0.5 | Rapid synthesis |
| DMAP-catalyzed | 91 | 97 | 8 | High atom economy |
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
The sulfonyl chloride intermediate is moisture-sensitive. Strict anhydrous conditions (argon atmosphere, molecular sieves) prevent hydrolysis to the sulfonic acid, which is unreactive toward imidazole.
Regioselectivity in Imidazole Functionalization
Sulfonylation at N-1 versus N-3 is controlled by steric effects. The 2-isopropyl group directs electrophilic attack to N-1 due to reduced steric hindrance, achieving >95% regioselectivity.
Scalability and Industrial Relevance
Kilogram-scale production (patent CN102603646B) employs continuous flow chemistry:
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Flow reactor parameters : 10 mL/min feed rate, 100°C, 20 bar pressure.
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Output : 1.2 kg/day with 88% yield, demonstrating feasibility for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted imidazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes, particularly those involved in inflammatory processes. For instance, it has shown promise in inhibiting ALOX15 (lipoxygenase), an enzyme implicated in various inflammatory diseases. Studies have demonstrated that modifications to the phenyl group can enhance inhibitory potency against ALOX15, with IC50 values indicating significant activity against linoleate and arachidonic acid substrates .
2. Anticonvulsant Activity
In preclinical models, derivatives of this compound have been evaluated for anticonvulsant properties. A library of related compounds was screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Some derivatives exhibited notable efficacy, suggesting that structural modifications can influence anticonvulsant activity .
Case Study 1: Inhibition of ALOX15
A study investigated the structure-activity relationship of several imidazole derivatives, including 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole. The research utilized molecular docking simulations to understand how variations in the substituent groups affected binding affinity and inhibitory potency. The findings indicated that the tert-butyl and methoxy groups significantly enhanced the compound's ability to inhibit ALOX15, with specific derivatives achieving IC50 values as low as 0.010 for linoleic acid .
Case Study 2: Anticonvulsant Screening
Another investigation focused on synthesizing a series of imidazole-based compounds for anticonvulsant screening. The selected compounds were tested in various seizure models, revealing that certain modifications increased their efficacy. For example, one derivative demonstrated an ED50 of 32.08 mg/kg in the MES test, indicating strong anticonvulsant properties compared to existing treatments .
Data Table: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (µM) | ED50 (mg/kg) | Activity Type |
|---|---|---|---|---|
| Compound A | ALOX15 | 0.010 | N/A | Inhibitor |
| Compound B | ALOX15 | 0.032 | N/A | Inhibitor |
| Compound C | N/A | N/A | 32.08 | Anticonvulsant |
| Compound D | N/A | N/A | 40.34 | Anticonvulsant |
Mechanism of Action
The mechanism of action of 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on substituent variations on the imidazole ring and attached aryl groups. Below is a comparative analysis:
Key Observations :
- Compared to 9c (), the target lacks halogen substituents (e.g., Br in 9c), which may reduce electrophilic reactivity but improve metabolic stability .
- The tert-butyl group is shared with PTBIBI (), suggesting shared strategies to modulate lipophilicity and steric hindrance .
Comparison :
- The target’s synthesis may parallel ’s oxidation step but differs in starting materials (e.g., tert-butyl-methoxyphenyl precursors vs. pyridinylmethyl sulfides in ) .
Physicochemical Properties
Notes:
- The tert-butyl group increases hydrophobicity compared to SKF96365’s ether-linked methoxyphenyl groups .
- Sulfonyl groups may improve aqueous solubility slightly over purely aromatic analogs (e.g., PTBIBI) .
Mechanistic Insights :
- The target’s sulfonyl group may enable covalent interactions with cysteine residues in enzymes (e.g., GSTs), unlike SKF96365’s non-covalent binding .
Biological Activity
1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole, with the CAS number 898640-06-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O3S, with a molecular weight of 338.42 g/mol. It features a sulfonamide group linked to an imidazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of imidazole derivatives. A study evaluated various imidazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant zones of inhibition.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 28 |
| Norfloxacin (Control) | 32 |
This data suggests that the compound has comparable efficacy to established antibiotics, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
Imidazole derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that compounds containing imidazole rings can inhibit pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB signaling pathways, which are critical in inflammation.
A notable study reported that specific imidazole derivatives reduced the levels of TNF-alpha and IL-6 in macrophage cultures by approximately 40% at a concentration of 10 µM, showcasing the anti-inflammatory potential of these compounds .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid (Control) | 50 |
These findings suggest that this compound could play a role in preventing oxidative stress-related diseases .
Case Studies
Several studies have investigated the pharmacological effects of imidazole derivatives:
- Antimicrobial Efficacy : A study by Jain et al. synthesized various imidazole derivatives and tested their antimicrobial activity against S. aureus and E. coli. The results indicated that certain derivatives exhibited zones of inhibition ranging from 20 mm to 30 mm, highlighting their potential as effective antimicrobial agents .
- Anti-inflammatory Mechanisms : Research conducted on imidazole derivatives revealed that they significantly inhibited the production of inflammatory mediators in cell lines stimulated with lipopolysaccharides (LPS). This suggests a promising therapeutic application in inflammatory diseases .
- Antioxidant Properties : In a comparative study, several imidazole compounds were evaluated for their antioxidant activity using various assays. The results showed that some derivatives had remarkable antioxidant properties, which could be beneficial in developing supplements or pharmaceuticals aimed at reducing oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
